molecular formula C7H3Cl2NS B1312334 2,7-Dichlorobenzo[d]thiazole CAS No. 2942-23-6

2,7-Dichlorobenzo[d]thiazole

Cat. No.: B1312334
CAS No.: 2942-23-6
M. Wt: 204.08 g/mol
InChI Key: MBKFIAXHERNXNL-UHFFFAOYSA-N
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Description

2,7-Dichlorobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula C7H3Cl2NS. It belongs to the class of thiazole compounds, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

2,7-Dichlorobenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes involves the formation of a stable complex, which can lead to the inhibition of enzyme activity. Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. Furthermore, this compound has been reported to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the inhibition of cytochrome P450 enzymes by this compound can affect the metabolism of other compounds, leading to altered pharmacokinetics and pharmacodynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH . Over time, this compound can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the biotransformation of this compound into reactive metabolites, which can further interact with cellular macromolecules. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dichlorobenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2,7-dichloroaniline with carbon disulfide and sulfur monochloride under acidic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2,7-Dichlorobenzo[d]thiazole exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) of certain derivatives were found to be comparable to standard antibiotics such as ciprofloxacin. Notably, derivatives tested against Escherichia coli and Staphylococcus aureus displayed inhibition zones larger than those of control drugs .

Anticancer Potential

The anticancer properties of this compound and its derivatives have been extensively studied. In vitro assays revealed that specific derivatives could reduce cell viability in various cancer cell lines by over 70% at concentrations as low as 10 µM. This indicates potent cytotoxic effects, particularly against gastric cancer cells .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective properties of thiazole derivatives, including this compound. Compounds have been evaluated for their inhibitory activity against monoamine oxidase and cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases. Some derivatives exhibited significant activity in reducing immobility time in forced swim tests, suggesting potential antidepressant effects .

Antimicrobial Efficacy Study

A study conducted on several thiazole derivatives demonstrated their effectiveness against Escherichia coli O157:H7. The results indicated that these compounds could inhibit bacterial growth significantly, showcasing their potential as alternative antimicrobial agents in food safety applications .

Anticancer Research

Another pivotal study focused on the anticancer properties of a specific derivative of this compound against multiple cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells at low concentrations, marking it as a promising candidate for further development in cancer therapy .

Summary Table of Biological Activities

Activity Type Example Reference
AntimicrobialBacterial InhibitionEscherichia coli, Staphylococcus aureus
AnticancerCytotoxicityGastric cancer cell lines
NeuroprotectiveEnzyme InhibitionMonoamine oxidase B

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzo[d]thiazole
  • 2,5-Dichlorobenzo[d]thiazole
  • 2,4-Dichlorobenzo[d]thiazole

Uniqueness

2,7-Dichlorobenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms on the benzothiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other dichlorobenzo[d]thiazole derivatives .

Biological Activity

2,7-Dichlorobenzo[d]thiazole is a synthetic heterocyclic compound recognized for its diverse biological activities. As a derivative of thiazole, it shares many of the pharmacological properties attributed to this class of compounds. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C₇H₃Cl₂NS and features a five-membered ring containing nitrogen and sulfur atoms. Its structure allows for various chemical reactions, making it a versatile compound in medicinal chemistry.

PropertyValue
Molecular FormulaC₇H₃Cl₂NS
Molecular Weight202.07 g/mol
SolubilitySlightly soluble in water; soluble in alcohol and ether
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives are known to exhibit:

  • Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Effects : Effective against a range of bacteria and fungi, making them potential candidates for treating infections.
  • Cytotoxicity : Exhibits antitumor properties by inducing apoptosis in cancer cells.

Target Interactions

The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its biochemical interactions.

Biological Activities

Research indicates that this compound possesses a wide array of biological activities:

  • Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal properties against various pathogens.
  • Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cell lines through multiple pathways.
  • Anti-inflammatory Effects : It modulates inflammatory responses, contributing to its potential therapeutic applications.

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of thiazole derivatives, including this compound, it was found to exhibit notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Research

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier (BBB), which is crucial for neurological applications .

Applications in Medicine and Industry

Given its diverse biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : Investigated as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Synthesis : Used as a building block in synthesizing more complex thiazole derivatives for research purposes.
  • Agricultural Chemicals : Potential use in developing biocides due to its antimicrobial properties.

Properties

IUPAC Name

2,7-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKFIAXHERNXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462272
Record name 2,7-Dichlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-23-6
Record name 2,7-Dichlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-dichloroaniline via 7-chloro-2-mercaptobenzothiazole as described for 2,5-dichloro-1,3-benzothiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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